molecular formula C6H4ClN3O4 B1581429 4-Chloro-2,6-dinitroaniline CAS No. 5388-62-5

4-Chloro-2,6-dinitroaniline

Cat. No.: B1581429
CAS No.: 5388-62-5
M. Wt: 217.57 g/mol
InChI Key: CLMQUEQFVUMDPC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2,6-dinitroaniline typically involves the chlorination of 2,6-dinitroaniline. One common method includes the reaction of 2,6-dinitroaniline with potassium chlorate in hydrochloric acid . Another approach involves the use of elemental chlorine in water, in the presence of iron (III) chloride . Industrial production methods often employ these reactions due to their efficiency and high yield.

Chemical Reactions Analysis

4-Chloro-2,6-dinitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, potassium chlorate, and elemental chlorine . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Chloro-2,6-dinitroaniline can be compared with other dinitroaniline compounds such as:

These compounds share similar structural features but differ in the position of the nitro groups on the aniline ring. The unique positioning of the chloro and nitro groups in this compound contributes to its specific chemical properties and reactivity, making it particularly useful in certain industrial applications .

Properties

IUPAC Name

4-chloro-2,6-dinitroaniline
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InChI

InChI=1S/C6H4ClN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CLMQUEQFVUMDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
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DSSTOX Substance ID

DTXSID4063822
Record name 4-Chloro-2,6-dinitroaniline
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Molecular Weight

217.57 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 2,6-Dinitro-4-chloroaniline
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Solubility

Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids
Record name 2,6-DINITRO-4-CHLOROANILINE
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Vapor Pressure

0.00000735 [mmHg]
Record name 2,6-Dinitro-4-chloroaniline
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Color/Form

Yellow needles from water

CAS No.

5388-62-5
Record name 4-Chloro-2,6-dinitroaniline
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Record name 2,6-Dinitro-4-chloroaniline
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Record name 4-Chloro-2,6-dinitroaniline
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Record name Benzenamine, 4-chloro-2,6-dinitro-
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Record name 4-chloro-2,6-dinitroaniline
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Record name 4-CHLORO-2,6-DINITROANILINE
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Melting Point

147 °C
Record name 2,6-DINITRO-4-CHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in detecting 4-Chloro-2,6-dinitroaniline?

A1: this compound is a component found in explosives. [] Its detection is crucial for security purposes and environmental monitoring.

Q2: How can this compound be detected?

A2: Research has shown that Carbon Quantum Dots (CQDs) functionalized with PAMAM-NH2 dendrimers demonstrate high selectivity for detecting this compound. [] This selectivity arises from the unique response observed in the presence of the analyte, characterized by an unequal decrease in two emission bands at 465 nm and 507 nm. The ratiometric nature of this response makes these functionalized CQDs a promising nanosensor for this compound detection. []

Q3: Are there other sensing applications for these types of functionalized Carbon Quantum Dots?

A3: Yes, research indicates that CQDs functionalized with different molecules can be used for sensing various analytes. For instance, CQDs functionalized with PAMAM-NH2 dendrimers, synthesized using folic acid and phosphoric acid, displayed selectivity for chloroplatinate ions. [] This highlights the versatility of functionalized CQDs in sensing applications.

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